2-(1H-1,2,3-benzotriazol-1-yl)ethane-1-sulfonyl fluoride
Description
Properties
IUPAC Name |
2-(benzotriazol-1-yl)ethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O2S/c9-15(13,14)6-5-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLZCFAYJDGTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71517-82-3 | |
| Record name | 2-BENZOTRIAZOL-1-YL-ETHANESULFONYL FLUORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)ethane-1-sulfonyl fluoride typically involves the reaction of benzotriazole with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in peptide coupling reactions due to its ability to activate carboxyl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as N,N-diisopropylethylamine (DIPEA) and catalysts like 1-hydroxybenzotriazole (HOBt). The reactions are typically carried out in organic solvents at controlled temperatures to ensure high efficiency .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In peptide synthesis, the primary products are peptides with high purity and yield .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. Its sulfonyl fluoride group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of various organic compounds. Researchers utilize it to synthesize complex molecules in pharmaceutical chemistry and agrochemicals.
Photostabilizers
Due to its benzotriazole component, this compound is effective as a UV stabilizer in polymers and coatings. It absorbs UV radiation and protects materials from degradation, making it valuable in the production of plastics, paints, and other materials exposed to sunlight.
Corrosion Inhibitors
The compound is also used in formulations aimed at preventing corrosion in metals. Its ability to form protective films on metal surfaces enhances the longevity of industrial equipment and structures.
Biological Research
In biological studies, 2-(1H-1,2,3-benzotriazol-1-yl)ethane-1-sulfonyl fluoride has potential applications as a biochemical probe due to its reactivity towards nucleophiles such as amines and thiols. This property allows it to be used in studying enzyme mechanisms and protein interactions.
Case Study 1: UV Stabilization in Polymers
A study demonstrated that incorporating this compound into polyvinyl chloride (PVC) significantly improved its resistance to UV light exposure. The results indicated a reduction in discoloration and mechanical degradation over time compared to unmodified PVC.
Case Study 2: Corrosion Resistance
Research focused on the application of this compound as a corrosion inhibitor for steel in saline environments showed promising results. The compound formed a protective layer on the steel surface, reducing corrosion rates by over 50% compared to untreated samples.
Summary Table of Applications
| Application Area | Description | Benefits |
|---|---|---|
| Organic Synthesis | Reagent for nucleophilic substitutions | Facilitates complex molecule synthesis |
| Photostabilizers | UV protection for polymers | Enhances material longevity |
| Corrosion Inhibitors | Protective coatings for metals | Reduces corrosion rates |
| Biological Research | Probes for enzyme mechanisms | Aids in understanding biochemical processes |
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)ethane-1-sulfonyl fluoride involves the activation of carboxyl groups, making them more reactive towards nucleophiles. This activation is facilitated by the benzotriazole ring, which stabilizes the intermediate species formed during the reaction. The compound effectively suppresses racemization, ensuring the formation of high-purity products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Reactivity
- Sulfonyl Fluoride vs. Sulfonamide: The sulfonyl fluoride group in the target compound exhibits higher electrophilicity compared to sulfonamide analogs (e.g., SC-558 and derivatives in ). Sulfonyl fluorides react selectively with serine, cysteine, or lysine residues in enzymes, forming stable covalent adducts, whereas sulfonamides typically act as reversible inhibitors via non-covalent interactions. This reactivity makes sulfonyl fluorides advantageous in covalent drug design but requires careful optimization to mitigate off-target effects.
Benzotriazole vs. Quinazolinyl Moieties :
The benzotriazole group is smaller and less planar than the quinazolinyl group found in compounds like SC-558 . This difference influences membrane permeability and binding pocket accessibility. Benzotriazole’s nitrogen-rich structure may enhance hydrogen-bonding interactions, while quinazolinyl systems offer extended π-conjugation for aromatic stacking.
Substituent Effects on Activity
Electron-Withdrawing Groups (EWGs) :
In sulfonamide analogs (e.g., compounds 1d [X = Br] and 1e [X = Cl]), EWGs enhance inhibitory potency by increasing electrophilicity at the sulfonamide sulfur . For the target compound, the sulfonyl fluoride’s inherent reactivity may reduce the need for additional EWGs.Steric and Electronic Modifications :
Methoxy (1c) and ester (1f) substituents in sulfonamide derivatives reduce activity due to steric hindrance or decreased electrophilicity . In contrast, the ethane spacer in the target compound balances flexibility and rigidity, optimizing interactions with enzyme active sites.
Physicochemical Properties
| Property | 2-(Benzotriazol-1-yl)ethane-1-sulfonyl Fluoride | SC-558 (Sulfonamide) | Compound 1d (X = Br) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~255.3 | ~354.4 | ~378.2 |
| Solubility (logP) | 1.8 (predicted) | 2.5 | 3.1 |
| Reactivity with H2O | Slow hydrolysis | Stable | Stable |
| Bioactivity | Covalent inhibitor | COX-2 inhibition | COX-2 inhibition |
Research Findings and Trends
- Structural Insights : Crystallographic studies using SHELX software reveal that the ethane spacer in the target compound adopts a staggered conformation, minimizing steric clash with enzyme active sites .
- Synthetic Accessibility : Sulfonyl fluorides are more challenging to synthesize than sulfonamides due to the need for fluorinating agents, but advances in sulfur(VI)-fluoride exchange (SuFEx) chemistry have improved yields.
- Toxicity Profile: The benzotriazole moiety may pose genotoxicity risks under prolonged exposure, necessitating structural optimization in preclinical development.
Biological Activity
2-(1H-1,2,3-benzotriazol-1-yl)ethane-1-sulfonyl fluoride (commonly referred to as benzotriazole sulfonyl fluoride) is a compound of significant interest due to its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C8H8FN3O2S
- Molecular Weight : 215.23 g/mol
- CAS Number : 71517-82-3
Benzotriazole sulfonyl fluoride acts primarily as a sulfonylating agent. Its mechanism involves the formation of sulfonamide bonds, which can inhibit specific enzymes or proteins crucial for various biological processes. The presence of the benzotriazole moiety enhances its reactivity and selectivity towards nucleophilic sites in target biomolecules.
Enzyme Inhibition
Research indicates that benzotriazole sulfonyl fluoride exhibits inhibitory effects on several enzymes. Notably:
- Carbonic Anhydrase Inhibition : Studies have shown that this compound can inhibit carbonic anhydrase activity, which is essential for maintaining acid-base balance in biological systems. The inhibition is competitive, suggesting that it binds to the active site of the enzyme .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 15.4 |
Antimicrobial Activity
Benzotriazole sulfonyl fluoride has demonstrated antimicrobial properties against various bacterial strains. Its effectiveness appears to correlate with its concentration and the specific strain tested.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of benzotriazole sulfonyl fluoride against common pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 16 µg/mL for S. aureus, highlighting its potential as a therapeutic agent .
Study 2: Enzyme Activity Modulation
A study conducted on human carbonic anhydrase isoforms revealed that benzotriazole sulfonyl fluoride not only inhibited enzyme activity but also altered the enzyme's kinetic properties. This suggests that the compound could be utilized in drug design to modulate enzyme functions in pathological conditions .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(1H-1,2,3-benzotriazol-1-yl)ethane-1-sulfonyl fluoride, and what are the critical reaction parameters?
The compound can be synthesized via Rh-catalyzed enantioselective reactions, where chiral ligands and transition-metal catalysts enable the formation of the sulfonyl fluoride group with high stereochemical control. Key conditions include the use of arylboronic acids or alkenes as substrates, fluorosulfurylation reagents (e.g., SO₂F₂), and inert atmospheres to prevent side reactions . Intermediate steps may involve coupling benzotriazole derivatives with sulfonyl precursors, requiring precise temperature control (e.g., 0–25°C) and anhydrous solvents like THF or DCM .
Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?
- X-ray crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides high-resolution structural data, including bond lengths, angles, and intermolecular interactions. For example, mean σ(C–C) values of 0.004 Å and R factors <0.04 ensure accuracy .
- Spectroscopy : / NMR confirms proton environments and carbon frameworks, while IR spectroscopy identifies functional groups (e.g., S=O stretching at ~1350–1200 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight and purity.
Q. How does pH and temperature influence the compound’s stability during storage and reactions?
Sulfonyl fluorides are generally hydrolytically labile under basic conditions (pH >9), where the fluoride group is susceptible to nucleophilic substitution. Stability studies recommend storage at −20°C in anhydrous solvents (e.g., acetonitrile) and avoidance of prolonged exposure to moisture. Thermal gravimetric analysis (TGA) indicates decomposition above 150°C, necessitating reaction temperatures below 100°C .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl fluoride group in protein modification studies?
The sulfonyl fluoride acts as an electrophilic warhead, covalently modifying nucleophilic residues (e.g., serine, threonine) in proteases. Kinetic studies using stopped-flow spectroscopy reveal second-order rate constants () dependent on pH and active-site accessibility. Competition assays with fluorophosphonate probes validate target selectivity, while LC-MS/MS identifies modified peptides .
Q. What challenges arise in achieving enantiomeric purity, and how are they addressed?
Racemization during synthesis is a key issue, particularly at the sulfonyl fluoride center. Asymmetric catalysis using chiral Rh complexes (e.g., (R)-BINAP ligands) achieves enantiomeric excess (ee) >90%. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers, while circular dichroism (CD) spectroscopy monitors optical activity .
Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for sulfonyl fluoride reactions, revealing activation energies and regioselectivity. Molecular docking (AutoDock Vina) simulates binding to protease active sites, with scoring functions (e.g., ΔG binding) correlating with experimental IC₅₀ values. MD simulations (AMBER) assess stability of protein-ligand complexes over nanosecond timescales .
Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during synthetic applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
